Cas no 70247-62-0 (2-(trifluoromethyl)-1,3-dioxolan-2-amine)
2-(trifluoromethyl)-1,3-dioxolan-2-amine Chemical and Physical Properties
Names and Identifiers
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- 1,3-Dioxolan-2-amine, 2-(trifluoromethyl)-
- 2-TRIFLUOROMETHYL-[1,3]DIOXOLAN-2-YLAMINE
- 2-(trifluoromethyl)-1,3-dioxolan-2-amine
- 859-689-9
- G21378
- CID 12637186
- 70247-62-0
- AKOS006295655
- EN300-268258
-
- MDL: MFCD06762714
- Inchi: 1S/C4H6F3NO2/c5-3(6,7)4(8)9-1-2-10-4/h1-2,8H2
- InChI Key: BUBYVSFCHYNWMD-UHFFFAOYSA-N
- SMILES: FC(C1(N)OCCO1)(F)F
Computed Properties
- Exact Mass: 157.03506292Da
- Monoisotopic Mass: 157.03506292Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 44.5Ų
2-(trifluoromethyl)-1,3-dioxolan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-268258-1g |
2-(trifluoromethyl)-1,3-dioxolan-2-amine |
70247-62-0 | 95% | 1g |
$314.0 | 2023-09-11 | |
| Enamine | EN300-268258-5g |
2-(trifluoromethyl)-1,3-dioxolan-2-amine |
70247-62-0 | 95% | 5g |
$908.0 | 2023-09-11 | |
| Enamine | EN300-268258-10g |
2-(trifluoromethyl)-1,3-dioxolan-2-amine |
70247-62-0 | 95% | 10g |
$1346.0 | 2023-09-11 | |
| Ambeed | A1085356-1g |
2-(Trifluoromethyl)-1,3-dioxolan-2-amine |
70247-62-0 | 95% | 1g |
$217.0 | 2025-04-17 | |
| Enamine | EN300-268258-0.05g |
2-(trifluoromethyl)-1,3-dioxolan-2-amine |
70247-62-0 | 95% | 0.05g |
$53.0 | 2023-09-11 | |
| Enamine | EN300-268258-0.1g |
2-(trifluoromethyl)-1,3-dioxolan-2-amine |
70247-62-0 | 95% | 0.1g |
$83.0 | 2023-09-11 | |
| Enamine | EN300-268258-0.25g |
2-(trifluoromethyl)-1,3-dioxolan-2-amine |
70247-62-0 | 95% | 0.25g |
$116.0 | 2023-09-11 | |
| Enamine | EN300-268258-0.5g |
2-(trifluoromethyl)-1,3-dioxolan-2-amine |
70247-62-0 | 95% | 0.5g |
$218.0 | 2023-09-11 | |
| Enamine | EN300-268258-1.0g |
2-(trifluoromethyl)-1,3-dioxolan-2-amine |
70247-62-0 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-268258-2.5g |
2-(trifluoromethyl)-1,3-dioxolan-2-amine |
70247-62-0 | 95% | 2.5g |
$614.0 | 2023-09-11 |
2-(trifluoromethyl)-1,3-dioxolan-2-amine Suppliers
2-(trifluoromethyl)-1,3-dioxolan-2-amine Related Literature
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1. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 2-(trifluoromethyl)-1,3-dioxolan-2-amine
Research Brief on 2-(Trifluoromethyl)-1,3-dioxolan-2-amine (CAS: 70247-62-0) in Chemical Biology and Pharmaceutical Applications
2-(Trifluoromethyl)-1,3-dioxolan-2-amine (CAS: 70247-62-0) is a fluorinated heterocyclic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in drug discovery and chemical biology. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and pharmaceutical relevance.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a versatile building block for the synthesis of trifluoromethyl-containing bioactive molecules. The researchers highlighted its stability under physiological conditions and its ability to serve as a precursor for novel protease inhibitors. The trifluoromethyl group's electron-withdrawing properties were found to enhance binding affinity to target proteins, particularly in the context of neurological disorders.
Recent advances in synthetic methodologies have improved the accessibility of 2-(trifluoromethyl)-1,3-dioxolan-2-amine. A 2024 Nature Communications paper described a novel catalytic asymmetric synthesis route that achieves 98% enantiomeric excess, addressing previous challenges in stereoselective production. This breakthrough has significant implications for the development of chiral pharmaceuticals containing this moiety.
In pharmacological studies, the compound has shown promise as a modulator of GABA receptors. Preclinical data presented at the 2023 American Chemical Society meeting revealed that derivatives of 2-(trifluoromethyl)-1,3-dioxolan-2-amine exhibit anxiolytic activity with reduced sedative effects compared to current benzodiazepine therapies. These findings suggest potential applications in the treatment of anxiety disorders with improved safety profiles.
The compound's metabolic stability has been extensively investigated in recent ADME (Absorption, Distribution, Metabolism, and Excretion) studies. Research published in Drug Metabolism and Disposition (2024) demonstrated that the dioxolane ring provides enhanced resistance to first-pass metabolism while maintaining favorable pharmacokinetic properties. This characteristic makes it particularly valuable for oral drug development.
Emerging applications in radiopharmaceuticals have also been reported. A 2024 study in the Journal of Nuclear Medicine explored the use of 18F-labeled analogs of 2-(trifluoromethyl)-1,3-dioxolan-2-amine as PET tracers for neurodegenerative diseases. The compound's ability to cross the blood-brain barrier and its specific binding to amyloid plaques show promise for early Alzheimer's disease diagnosis.
From a chemical biology perspective, the compound has been utilized as a versatile probe for studying enzyme mechanisms. Recent work in ACS Chemical Biology (2024) employed 2-(trifluoromethyl)-1,3-dioxolan-2-amine derivatives as activity-based probes for serine hydrolases, enabling the identification of novel enzyme targets in cancer cell lines.
In conclusion, 2-(trifluoromethyl)-1,3-dioxolan-2-amine (CAS: 70247-62-0) represents a multifunctional scaffold with diverse applications in medicinal chemistry and chemical biology. Recent advances in its synthesis, coupled with growing understanding of its biological activities, position this compound as a valuable tool for drug discovery and development. Future research directions may focus on expanding its therapeutic applications and further optimizing its pharmacological properties.
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